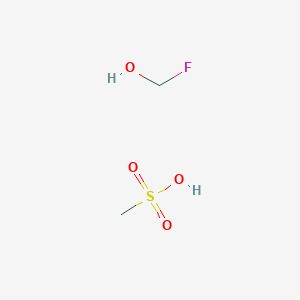
Fluoromethanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromethanol; methanesulfonic acid is a compound that combines the properties of fluoromethanol and methanesulfonic acid Fluoromethanol is an organofluorine compound, while methanesulfonic acid is an organosulfur compound
Synthetic Routes and Reaction Conditions:
Fluoromethanol: Fluoromethanol can be synthesized through the reaction of formaldehyde with hydrogen fluoride. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Methanesulfonic Acid: Methanesulfonic acid is commonly produced by the oxidation of dimethyl sulfide using oxygen or chlorine.
Industrial Production Methods:
Fluoromethanol: Industrial production of fluoromethanol involves the use of large-scale reactors where formaldehyde and hydrogen fluoride are combined under controlled conditions to ensure high yield and purity.
Methanesulfonic Acid: Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide in large reactors, often using air or chlorine as the oxidizing agent.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Fluoromethanol can be reduced to form methanol and other reduced products.
Substitution: Both fluoromethanol and methanesulfonic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and hydrogen peroxide. These reactions are typically conducted at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: Sulfonic acid derivatives and other oxidized products.
Reduction: Methanol and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Fluoromethanol; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of fluoromethanol; methanesulfonic acid involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Methanol: Similar to fluoromethanol but lacks the fluorine atom, resulting in different reactivity and properties.
Sulfuric Acid: Similar to methanesulfonic acid but has different solubility and reactivity characteristics.
Uniqueness:
Fluoromethanol: The presence of the fluorine atom imparts unique reactivity and stability compared to methanol.
Methanesulfonic Acid: Offers higher solubility for metal salts and is less corrosive compared to sulfuric acid, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
114435-87-9 |
|---|---|
Formule moléculaire |
C2H7FO4S |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
fluoromethanol;methanesulfonic acid |
InChI |
InChI=1S/CH3FO.CH4O3S/c2-1-3;1-5(2,3)4/h3H,1H2;1H3,(H,2,3,4) |
Clé InChI |
OHSUIHHSXFTIEC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C(O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


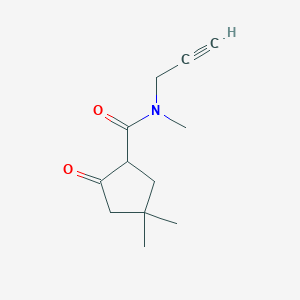
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
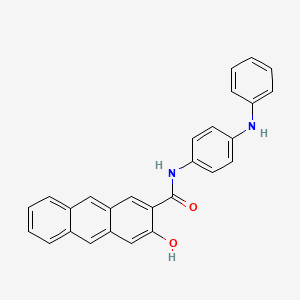
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
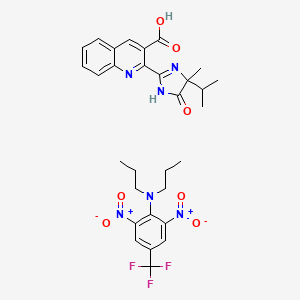
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
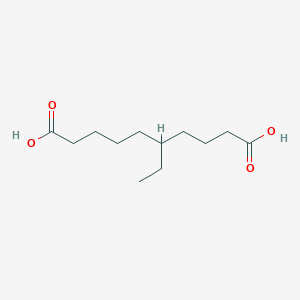
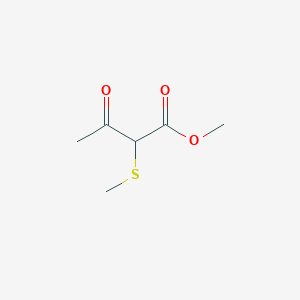

![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
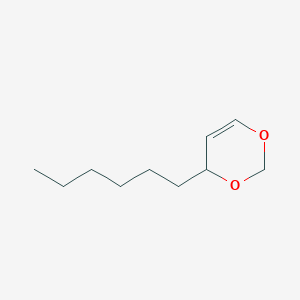
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
